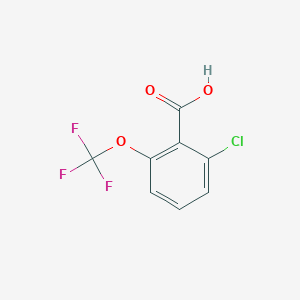

![molecular formula C13H11BO4 B2776295 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid CAS No. 872341-95-2](/img/structure/B2776295.png)

4'-Borono-[1,1'-biphenyl]-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

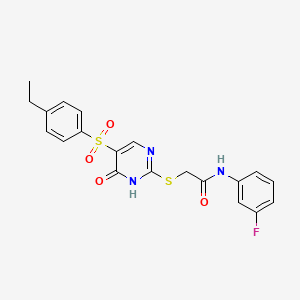

4-Borono-[1,1'-biphenyl]-4-carboxylic acid, also known as 4-Boronobiphenyl-4-carboxylic acid (4-BBPCA) or 4-BBPC, is a boron-containing carboxylic acid that has been studied for its potential therapeutic applications. 4-BBPCA is a white crystalline solid with a molecular formula of C14H11BO2. It is soluble in a variety of organic solvents and is used in a number of scientific research applications.

Applications De Recherche Scientifique

Fluorescent Chemosensors for Carbohydrate Triols

4-4'-Disubstituted biphenyl boronic acids (BBAs), related to 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid, function as "turn-on" fluorophores. They are capable of distinguishing carbohydrates based on their binding to boron as diol or triol units, offering insights into carbohydrate stereochemistry through TICT emissions (Oesch & Luedtke, 2015).

Catalyst in Dehydrative Amidation

In the realm of organic synthesis, compounds like 2,4-Bis(trifluoromethyl)phenylboronic acid, which share a structural resemblance to this compound, have been found highly effective as catalysts for dehydrative amidation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).

Applications in Heterocyclic Boronic Acids Synthesis

Boronic acids play a crucial role in the synthesis of biphenyls via Suzuki reaction. Heterocyclic boronic acids, including derivatives of this compound, are valuable in synthesizing a range of biologically active compounds (Tyrrell & Brookes, 2003).

Synthesis and Applications in Glucose Sensing Materials

Amino-3-fluorophenyl boronic acid, a derivative of this compound, has been synthesized for constructing glucose sensing materials that operate at physiological pH, demonstrating the compound's utility in developing biomedical sensing technologies (Das et al., 2003).

Development of Novel Fluorescence Probes

Compounds structurally akin to this compound have been used in designing new fluorescence probes, like DBTC, for detecting specific biochemicals in living cells, indicating their potential in biological research (Chu et al., 2019).

Decarboxylative Borylation in Drug Synthesis

Decarboxylative borylation, a process where boronic acids replace carboxylic acids, utilizes compounds similar to this compound. This method is instrumental in modifying complex molecules for pharmaceutical purposes, such as creating inhibitors for inflammatory lung diseases (Li et al., 2017).

Role in Hydrogen-Bonded Architectures

4,4′-Bipyridine combined with boronic acids, akin to this compound, form hydrogen-bonded networks significant in material science and chemistry (Rodríguez-Cuamatzi et al., 2009).

Synthesis of Multifunctional Compounds

Boronic acids, such as this compound, combined with aminophosphonic acid groups, are used to create multifunctional compounds with applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The mode of action of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is likely related to its boronic acid moiety. Boronic acids are known to participate in two key types of reactions: the Petasis Reaction and the Suzuki–Miyaura coupling . In the Petasis Reaction, the boronic acid acts as a nucleophile, adding to an imine . In the Suzuki–Miyaura coupling, the boronic acid undergoes a transmetalation reaction with a palladium catalyst .

Action Environment

The action of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid, like that of many other compounds, could potentially be influenced by various environmental factors. These might include pH, temperature, and the presence of other molecules that could interact with the compound . .

Propriétés

IUPAC Name |

4-(4-boronophenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8,17-18H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHASYNKKTWLFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2776225.png)

![4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2776226.png)

![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)